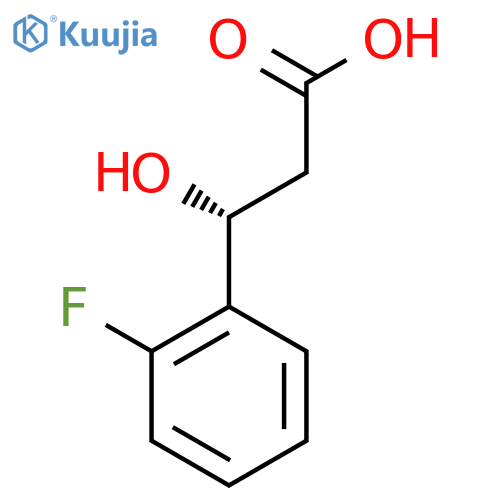Cas no 40620-50-6 ((3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid)

40620-50-6 structure
商品名:(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid
- EN300-1835445
- 40620-50-6
-
- インチ: 1S/C9H9FO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1
- InChIKey: AIWIRGXTIRVAIX-MRVPVSSYSA-N
- ほほえんだ: FC1C=CC=CC=1[C@@H](CC(=O)O)O
計算された属性
- せいみつぶんしりょう: 184.05357231g/mol
- どういたいしつりょう: 184.05357231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 57.5Ų
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1835445-0.05g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 0.05g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1835445-0.25g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 0.25g |
$1525.0 | 2023-09-19 | ||
| Enamine | EN300-1835445-10g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 10g |
$7128.0 | 2023-09-19 | ||
| Enamine | EN300-1835445-10.0g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 10g |
$7128.0 | 2023-06-01 | ||
| Enamine | EN300-1835445-5.0g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 5g |
$4806.0 | 2023-06-01 | ||
| Enamine | EN300-1835445-2.5g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 2.5g |
$3249.0 | 2023-09-19 | ||
| Enamine | EN300-1835445-0.1g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 0.1g |
$1459.0 | 2023-09-19 | ||
| Enamine | EN300-1835445-1.0g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 1g |
$1658.0 | 2023-06-01 | ||
| Enamine | EN300-1835445-1g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 1g |
$1658.0 | 2023-09-19 | ||
| Enamine | EN300-1835445-0.5g |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid |
40620-50-6 | 0.5g |
$1591.0 | 2023-09-19 |
(3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
40620-50-6 ((3R)-3-(2-fluorophenyl)-3-hydroxypropanoic acid) 関連製品
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
